Ferrocene,(aminomethyl)- Ferrocene,(aminomethyl)-
Brand Name: Vulcanchem
CAS No.: 12176-38-4
VCID: VC0240126
InChI: InChI=1S/C6H8N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5,7H2;1-5H;
SMILES: C1=C[CH]C=C1.C1=C[CH]C(=C1)CN.[Fe]
Molecular Formula: C11H13FeN
Molecular Weight: 0

Ferrocene,(aminomethyl)-

CAS No.: 12176-38-4

Cat. No.: VC0240126

Molecular Formula: C11H13FeN

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Ferrocene,(aminomethyl)- - 12176-38-4

Specification

CAS No. 12176-38-4
Molecular Formula C11H13FeN
Molecular Weight 0
Standard InChI InChI=1S/C6H8N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5,7H2;1-5H;
SMILES C1=C[CH]C=C1.C1=C[CH]C(=C1)CN.[Fe]

Introduction

Structural Characteristics and Basic Properties

Ferrocene,(aminomethyl)- is an organometallic compound with the molecular formula C₁₁H₁₃FeN and a molecular weight of 215.073 g/mol . The structure consists of an iron atom sandwiched between two cyclopentadienyl rings, with an aminomethyl (-CH₂NH₂) group attached to one of the rings. This creates a unique molecular architecture that combines the stability of ferrocene with the reactivity of a primary amine functional group.

The compound is also known by several synonyms, including ferrocene-methylamine . Its structure provides a distinctive electronic configuration that contributes to its chemical behavior and reactivity patterns. The presence of the aminomethyl group creates an asymmetry in the molecule that affects its physical and chemical properties compared to unsubstituted ferrocene.

The compound features a calculated partition coefficient (LogP) of 3.40470, indicating moderate lipophilicity, and a polar surface area (PSA) of 26.02000 . These properties influence its solubility profile and potential for crossing biological membranes, which is particularly relevant for biomedical applications.

Chemical and Physical Properties

Ferrocene,(aminomethyl)- inherits many of the fundamental properties of the parent ferrocene structure, which is known for its remarkable thermal stability and resistance to both acidic and basic reagents . The compound exhibits the characteristic aromatic properties of ferrocene, but with modifications due to the electron-donating aminomethyl substituent.

The aminomethyl group introduces a reactive primary amine functionality that can participate in various chemical transformations, making this compound a valuable synthetic intermediate. This reactivity is particularly important in the context of further functionalization reactions and the development of more complex ferrocene derivatives.

Synthesis Methods and Approaches

The synthesis of aminomethyl-substituted ferrocenes has evolved significantly, with various approaches now available to produce these compounds efficiently. Current literature describes several straightforward synthetic routes that have been optimized to deliver high yields and purity.

Reductive Amination Approaches

One of the most effective methods for synthesizing aminomethyl ferrocene derivatives involves reductive amination of formylferrocene or 1,1'-diformylferrocene. This approach has been optimized to produce various aminomethyl-substituted ferrocenes with yields ranging from 65% to 97% . The reaction typically employs mild reducing agents such as NaBH(OAc)₃ for the synthesis of tertiary (ferrocenylmethyl)amines and azaferrocenophanes, while LiAlH₄ is used for the production of (iminomethyl)ferrocenes and secondary (ferrocenylmethyl)amines .

The one-step or two-step procedures have been refined to provide selective access to specific derivatives, demonstrating the versatility of this synthetic approach. The selection of the reducing agent plays a crucial role in determining the outcome of the reaction, allowing for targeted synthesis of desired compounds.

Challenges in Synthesis and Stability

Despite the availability of effective synthetic routes, certain challenges persist in the synthesis and handling of aminomethyl ferrocene compounds. Notably, the literature indicates that 1,1′-di(aminomethyl)ferrocene exhibits poor stability, which has limited its use as an aminic precursor for the synthesis of Schiff base ligands . This instability appears to involve isomerization processes that complicate the utilization of this particular derivative.

The degradation issues observed with certain aminomethyl ferrocene derivatives highlight the importance of careful handling and storage conditions for these compounds. Understanding these stability challenges is essential for researchers working with these materials, particularly in applications requiring long-term stability.

Structural Characterization Techniques

Modern analytical techniques have played a crucial role in elucidating the structure and properties of aminomethyl ferrocene derivatives. These methods provide important insights into the molecular architecture and electronic characteristics of these compounds.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable for characterizing aminomethyl ferrocene derivatives. The proton (¹H) NMR spectra of these compounds typically show characteristic signals for the cyclopentadienyl rings and the aminomethyl substituent, providing confirmation of their structure . In the case of ferrocene itself, the ¹H NMR spectrum shows ten equivalent aromatic protons as a singlet at 4.16 ppm , while aminomethyl-substituted derivatives display additional signals corresponding to the aminomethyl group.

Notably, ¹⁵N NMR measurements have been conducted on aminomethyl-substituted ferrocenes, establishing benchmark values ranging from -330 to -305 ppm (relative to nitromethane at δ 0 ppm) . These measurements provide valuable information about the electronic environment of the nitrogen atom in these compounds.

Infrared (IR) spectroscopy has also been employed to characterize aminomethyl ferrocene derivatives, providing information about functional group vibrations and molecular bonding patterns . Mass spectrometry and elemental analysis are routinely used to confirm the composition and purity of these compounds.

Electrochemical Properties

Aminomethyl-substituted ferrocenes exhibit interesting electrochemical behavior that has been characterized through techniques such as cyclic voltammetry. These studies have revealed two distinct oxidation potentials associated with the iron(II) center and the amino functional group . This dual redox activity is a significant feature that distinguishes these compounds from simple ferrocene derivatives.

The electrochemical properties of aminomethyl ferrocene compounds make them potentially useful in applications requiring controlled electron transfer processes. The ability to undergo reversible oxidation makes these compounds valuable for electrochemical sensing and other applications in molecular electronics.

Applications in Organic Synthesis

Aminomethyl-substituted ferrocenes have emerged as valuable synthetic intermediates due to their unique reactivity patterns and structural features. Their applications in organic synthesis span various areas, with particular emphasis on their ability to direct further functionalization reactions.

Ortho-Directed Functionalization

Biomedical Applications and Research

The unique properties of ferrocene derivatives, including aminomethyl ferrocene, have attracted attention in biomedical research. Their potential applications in this field are supported by studies demonstrating their bioactivity and favorable properties for drug development.

Antioxidant and Anticancer Properties

Ferrocenyl derivatives synthesized through condensation reactions between amino ferrocene and hydroxycinnamic acids have demonstrated significant antioxidant and anticancer properties . These compounds have shown free radical scavenging activity toward various reactive species, including DPPH- , superoxide anion (O₂- -), NO- , and ABTS- + . The incorporation of the ferrocene moiety appears to enhance the antioxidant properties compared to the parent hydroxycinnamic acids.

Cytotoxicity studies have revealed that certain ferrocene derivatives exhibit higher activity against breast cancer cell lines (MCF-7 and MDA-MB-231) than cisplatin, a widely used anticancer drug . These findings suggest that aminomethyl ferrocene derivatives could serve as promising scaffolds for the development of new anticancer agents with improved efficacy and potentially reduced side effects.

Challenges and Future Research Directions

Despite the progress made in understanding and utilizing aminomethyl ferrocene derivatives, several challenges remain to be addressed. These challenges present opportunities for future research and development in this field.

Stability and Degradation Issues

One significant challenge is the instability observed with certain aminomethyl ferrocene derivatives, particularly 1,1′-di(aminomethyl)ferrocene, which has been reported to undergo easy degradation . Understanding the mechanisms of this degradation and developing strategies to enhance the stability of these compounds would expand their practical utility.

Research into stabilization methods, such as structural modifications or formulation approaches, could help overcome these limitations. Additionally, a deeper understanding of the degradation pathways would inform the design of more stable derivatives with preserved functionality.

Future Research Opportunities

Several promising directions for future research on aminomethyl ferrocene derivatives can be identified. These include:

  • Development of new synthetic methodologies for the selective functionalization of aminomethyl ferrocene derivatives with improved efficiency and environmental sustainability.

  • Exploration of the biological activities of diverse aminomethyl ferrocene derivatives to identify compounds with enhanced therapeutic potential.

  • Investigation of the applications of aminomethyl ferrocene derivatives in materials science, catalysis, and sensing technologies.

  • Computational studies to predict and understand the properties and reactivity of these compounds, guiding experimental efforts in a more focused manner.

  • Examination of the potential of aminomethyl ferrocene derivatives in emerging areas such as bioorthogonal chemistry and targeted drug delivery.

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